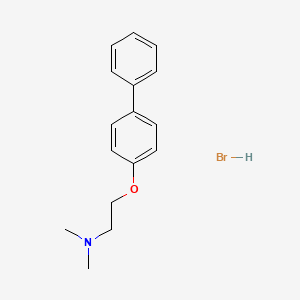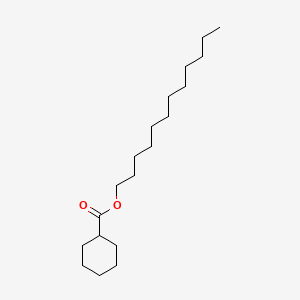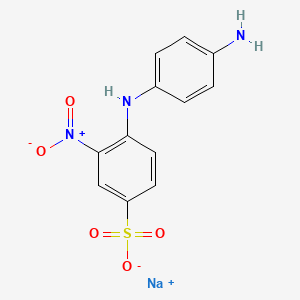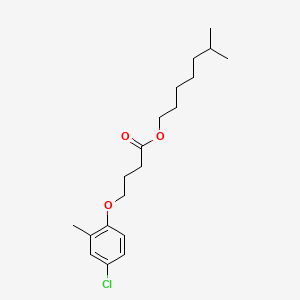
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C19H29ClO3. It is an ester derivative of 4-(4-chloro-2-methylphenoxy)butyric acid. This compound is known for its applications in various fields, including agriculture and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with isooctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(4-chloro-2-methylphenoxy)butyric acid and isooctanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atom in the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-(4-chloro-2-methylphenoxy)butyric acid and isooctanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate has several applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds in crops.
Chemical Research: Serves as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on plant growth and development.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage
Mecanismo De Acción
The mechanism of action of Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets. In plants, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound interferes with the normal functioning of auxin receptors, disrupting cellular processes and causing phytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
MCPA-isooctyl: Isooctyl (4-chloro-2-methylphenoxy)acetate.
Uniqueness
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate is unique due to its specific ester linkage, which imparts distinct physicochemical properties. Compared to similar compounds like MCPA-isooctyl and MCPA, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in agriculture and chemical research .
Propiedades
Número CAS |
93843-24-4 |
|---|---|
Fórmula molecular |
C19H29ClO3 |
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
6-methylheptyl 4-(4-chloro-2-methylphenoxy)butanoate |
InChI |
InChI=1S/C19H29ClO3/c1-15(2)8-5-4-6-12-23-19(21)9-7-13-22-18-11-10-17(20)14-16(18)3/h10-11,14-15H,4-9,12-13H2,1-3H3 |
Clave InChI |
QDZXSTNBYDQIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


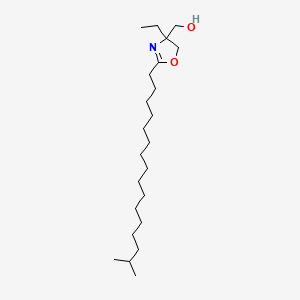

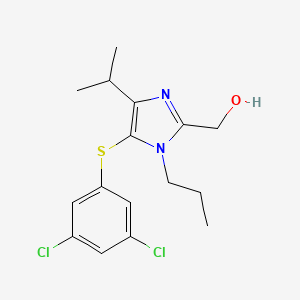
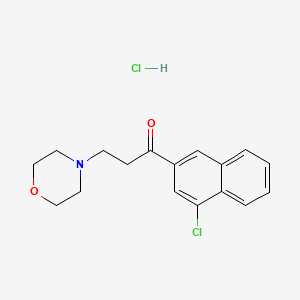
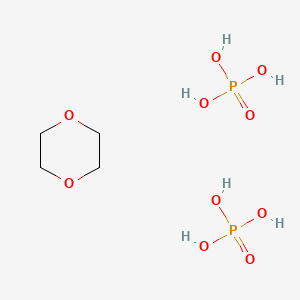
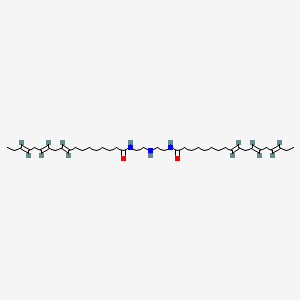
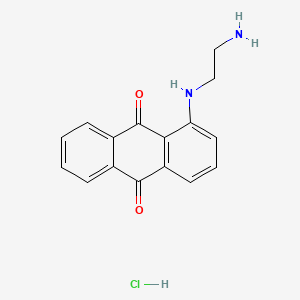
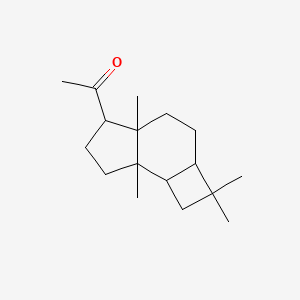
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
